molecular formula C14H10ClN3O5 B12459287 N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

Katalognummer: B12459287
Molekulargewicht: 335.70 g/mol
InChI-Schlüssel: SMQCQDQWCZKOHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide is an organic compound that features both chlorophenyl and dinitrophenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide typically involves the reaction of 2-chloroaniline with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the amine group of 2-chloroaniline attacks the carbonyl carbon of 2,4-dinitrobenzoyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)ethanamide
  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)propionamide
  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)butanamide

Uniqueness

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide is unique due to its specific combination of chlorophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H10ClN3O5

Molekulargewicht

335.70 g/mol

IUPAC-Name

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C14H10ClN3O5/c15-11-3-1-2-4-12(11)16-14(19)7-9-5-6-10(17(20)21)8-13(9)18(22)23/h1-6,8H,7H2,(H,16,19)

InChI-Schlüssel

SMQCQDQWCZKOHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.